1,4-Methanonaphthalene, 9-(diphenylmethylene)-1,4-dihydro-
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Overview
Description
1,4-Methanonaphthalene, 9-(diphenylmethylene)-1,4-dihydro- is a complex organic compound with a unique structure that includes a methano bridge and a diphenylmethylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Methanonaphthalene, 9-(diphenylmethylene)-1,4-dihydro- typically involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Methanonaphthalene, 9-(diphenylmethylene)-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
1,4-Methanonaphthalene, 9-(diphenylmethylene)-1,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 1,4-Methanonaphthalene, 9-(diphenylmethylene)-1,4-dihydro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylmethylene group can engage in π-π interactions, while the methano bridge provides structural rigidity, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Methanonaphthalene, 6,7-diethyldecahydro-
- 1,4-Methanonaphthalene, 6,7-dimethyl-
Uniqueness
1,4-Methanonaphthalene, 9-(diphenylmethylene)-1,4-dihydro- is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical properties and reactivity compared to other methanonaphthalene derivatives. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
28591-78-8 |
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Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
11-benzhydrylidenetricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C24H18/c1-3-9-17(10-4-1)23(18-11-5-2-6-12-18)24-21-15-16-22(24)20-14-8-7-13-19(20)21/h1-16,21-22H |
InChI Key |
DUTRHTRSYIPVPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3C=CC2C4=CC=CC=C34)C5=CC=CC=C5 |
Origin of Product |
United States |
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